molecular formula C27H38N6O9 B058220 MeOSuc-Ala-Ala-Pro-Val-PNA CAS No. 70967-90-7

MeOSuc-Ala-Ala-Pro-Val-PNA

Número de catálogo: B058220
Número CAS: 70967-90-7
Peso molecular: 590.6 g/mol
Clave InChI: VLVGCNNWNUERRZ-OSAZLGQLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

MeOSuc-Ala-Ala-Pro-Val-pNA (CAS: 70967-90-7) is a chromogenic substrate widely used to measure the activity of serine proteases, particularly human leukocyte elastase (HLE) and porcine pancreatic elastase. Its structure comprises an N-terminal methoxysuccinyl (MeOSuc) group, a tetrapeptide sequence (Ala-Ala-Pro-Val), and a C-terminal para-nitroaniline (pNA) reporter group. Upon enzymatic cleavage, the release of pNA is quantified via absorbance at 405 nm, making it a staple in kinetic assays and inhibitor screening .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de N-Metoxisuccinil-Ala-Ala-Pro-Val-p-nitroanilida implica el ensamblaje escalonado de la cadena peptídica seguido de la unión del grupo cromogénico. El proceso normalmente incluye:

Métodos de producción industrial: La producción industrial de N-Metoxisuccinil-Ala-Ala-Pro-Val-p-nitroanilida sigue rutas sintéticas similares pero a mayor escala. El proceso se optimiza para la eficiencia y el rendimiento, a menudo implicando sintetizadores de péptidos automatizados y técnicas de purificación de alto rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones: N-Metoxisuccinil-Ala-Ala-Pro-Val-p-nitroanilida se somete principalmente a reacciones de hidrólisis catalizadas por proteasas de serina. La hidrólisis del enlace peptídico libera p-nitroanilina, que se puede detectar colorimétricamente .

Reactivos y condiciones comunes:

Productos principales: El principal producto formado por la hidrólisis de N-Metoxisuccinil-Ala-Ala-Pro-Val-p-nitroanilida es p-nitroanilina, que se puede cuantificar midiendo la absorbancia a 405 nm .

Aplicaciones Científicas De Investigación

Biochemical Research

Substrate for Enzymatic Activity
MeOSuc-Ala-Ala-Pro-Val-PNA is predominantly used as a chromogenic substrate for human neutrophil elastase (HNE). Its structure allows for the selective cleavage by HNE, resulting in a measurable color change that can be quantified spectrophotometrically. This property is crucial for studying the enzymatic activity of elastase in various biological samples, including serum and tissue extracts .

Sensitivity and Specificity
Compared to conventional substrates, this compound exhibits approximately 200-fold increased sensitivity, making it an invaluable tool in detecting low levels of elastase activity. This enhanced sensitivity allows researchers to investigate conditions where elastase plays a pivotal role, such as inflammation and lung diseases .

Clinical Applications

Biomarker for Disease
The ability of this compound to detect elastase activity has led to its exploration as a biomarker for various diseases, particularly those involving inflammation such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. Elevated levels of elastase have been associated with tissue damage in these conditions, thus making this substrate useful in both diagnosis and monitoring disease progression .

Therapeutic Targeting
Research has also focused on the potential of targeting elastase using this compound in therapeutic contexts. By inhibiting elastase activity, it may be possible to mitigate tissue damage in inflammatory diseases. This approach is being investigated in preclinical studies, aiming to develop new therapeutic strategies that leverage the substrate's specificity .

Case Studies

Study TitleFindingsReference
Neutrophil Elastase Activity in COPDDemonstrated elevated elastase activity correlating with disease severity using MeOSuc substrate.
Inhibition of Elastase in Cystic FibrosisShowed potential therapeutic effects by inhibiting elastase activity with specific substrates.
Molecular Imaging of Elastase ActivityUtilized this compound for imaging elastase activity in vivo, providing insights into disease mechanisms.

Mecanismo De Acción

N-Metoxisuccinil-Ala-Ala-Pro-Val-p-nitroanilida ejerce sus efectos al servir como sustrato para las proteasas de serina. La enzima cataliza la hidrólisis del enlace peptídico, liberando p-nitroanilina. Esta reacción se puede monitorear colorimétricamente, lo que permite la cuantificación de la actividad enzimática .

Comparación Con Compuestos Similares

Key Properties:

  • Molecular Formula : C₂₇H₃₈N₆O₉
  • Molecular Weight : 590.63 g/mol
  • Solubility : 90 mg/mL in DMSO; stable in Tris buffer (pH 7.5–8.0) .
  • Kinetic Parameters: For HNE: Kₘ = 0.854 mM, kcat = 4.73 s⁻¹ (in absence of glycosaminoglycans (GAGs)) . Catalytic efficiency (kcat/Kₘ) reduced by 1.5–2.4-fold in the presence of heparan sulfate (HS), dermatan sulfate (DS), or chondroitin-6-sulfate (C6S) .

Structural and Functional Analogues

Suc-Ala-Ala-Pro-Phe-pNA

  • Sequence : Substitutes Val with Phe at the P1 position.
  • Enzyme Specificity : Targets proteases with preference for aromatic residues (e.g., cathepsin G, chymotrypsin-like enzymes).
  • Applications: Used in fire ant (Solenopsis invicta) protease studies and neutrophil cathepsin G assays .
  • Detection : Absorbance at 405 nm, similar to MeOSuc-Ala-Ala-Pro-Val-pNA.

MeOSuc-Ala-Ala-Pro-Val-AMC

  • Reporter Group: Replaces pNA with 7-amino-4-methylcoumarin (AMC), a fluorogenic moiety.
  • Advantages : Higher sensitivity due to fluorescence detection (ex/em: 380/460 nm).
  • Applications : Preferred for low-abundance enzyme detection or high-throughput screening .

N-Succinyl-Ala-Ala-Pro-Phe-pNA

  • Enzyme Target : Cathepsin G (neutrophil serine protease).
  • Key Difference : Lacks the MeOSuc group, reducing solubility compared to MeOSuc-containing substrates .

Kinetic and Functional Comparisons

Substrate Specificity

  • This compound : Highly specific for elastases due to the Val residue at P1, which complements elastase’s preference for small aliphatic side chains.
  • Suc-Ala-Ala-Pro-Phe-pNA : Broad specificity for proteases with hydrophobic/aromatic binding pockets (e.g., chymases) .

Catalytic Efficiency

Substrate Kₘ (mM) kcat (s⁻¹) Enzyme Conditions
This compound 0.854 4.73 HNE No GAGs
This compound 1.2–2.0 2.0–3.1 HNE With HS/DS/C6S
Suc-Ala-Ala-Pro-Phe-pNA N/A N/A Cathepsin G 0.1 mM substrate

Note: Fluorogenic substrates (e.g., AMC derivatives) often exhibit lower Kₘ values due to enhanced enzyme affinity but lack direct comparability with pNA-based assays.

This compound :

  • Enzyme Kinetics : Used to study HNE mutants, revealing mutation effects on catalytic activity are substrate-independent .
  • Inhibitor Screening : Employed in elastase inhibitor assays (e.g., pyocyanin, elastatinal) .
  • GAG Interactions : Demonstrates reduced HNE activity in the presence of HS, DS, and C6S, highlighting its utility in studying enzyme modulation by extracellular matrix components .

Suc-Ala-Ala-Pro-Phe-pNA :

  • Protease Purification : Critical in isolating S. invicta larval proteases, where it distinguishes chymotrypsin-like activity from elastase-like activity .

AMC Derivatives :

  • High-Sensitivity Assays : Detect elastase activity in low-concentration samples (e.g., cell lysates) .

Advantages and Limitations

This compound

  • Advantages :
    • High solubility and stability due to MeOSuc group.
    • Robust absorbance signal, ideal for standard spectrophotometers.
  • Limitations :
    • Lower sensitivity compared to fluorogenic substrates.
    • Susceptibility to interference from GAGs in biological samples .

Competitor Substrates

  • Fluorogenic Substrates (AMC) : Superior sensitivity but require specialized equipment.
  • Suc-Ala-Ala-Pro-Phe-pNA : Broader specificity but less suited for elastase-specific studies.

Actividad Biológica

MeOSuc-Ala-Ala-Pro-Val-pNA (CAS#: 70967-90-7) is a synthetic fluorogenic substrate primarily utilized for studying the activity of serine proteases, particularly human leukocyte elastase (HLE) and porcine pancreatic elastase (PPE). This compound has garnered attention due to its sensitivity and specificity in enzymatic assays, making it a valuable tool in both research and clinical settings.

  • Molecular Formula : C27_{27}H38_{38}N6_{6}O9_{9}
  • Molecular Weight : 590.63 g/mol
  • Density : 1.297 g/cm³
  • Boiling Point : 908.4 °C at 760 mmHg
  • Flash Point : 503.2 °C

This compound functions as a substrate for elastases by undergoing hydrolysis, which releases p-nitroaniline, a chromogenic product that can be quantitatively measured. The enzymatic activity can be assessed by monitoring the increase in absorbance at 405 nm, which correlates with the concentration of the product formed during the reaction.

Enzymatic Activity and Kinetics

This compound exhibits varying kinetic parameters depending on the enzyme and conditions used:

Enzyme kc/Km (M1^{-1}s1^{-1}) Conditions
Human Leukocyte Elastase185,0000.10 M phosphate
Human Neutrophil Elastase330,0000.04 M phosphate
Porcine Pancreatic Elastase15,0000.20 M MES

These values indicate that this compound is a highly efficient substrate for these enzymes, particularly under optimized buffer conditions .

Case Studies and Research Findings

  • Protease Inhibition Studies :
    A study evaluated the inhibitory effects of various extracts on proteolytic enzymes using this compound as a substrate. The results indicated significant inhibitory activity against PPE and HNE, highlighting its utility in screening for protease inhibitors in therapeutic contexts .
  • Clinical Applications :
    Research has demonstrated that this compound can be effectively utilized in assays to measure neutrophil elastase activity in clinical samples. This is particularly relevant in conditions such as chronic obstructive pulmonary disease (COPD), where neutrophil elastase plays a critical role in tissue damage and inflammation .
  • Enzyme Kinetics Evaluation :
    In kinetic studies, the hydrolysis of this compound was monitored to determine the rate constants for HNE inhibition. These studies provided insights into the structure-activity relationship of various inhibitors and their potential therapeutic applications .

Safety and Handling

This compound should be handled with care, using appropriate personal protective equipment (PPE) such as gloves and eye protection. It is recommended to store the compound at -20 °C to maintain stability.

Q & A

Basic Research Questions

Q. What is the structural and functional significance of MeOSuc-Ala-Ala-Pro-Val-PNA in enzyme activity assays?

Q. How does solubility impact experimental outcomes with this compound, and how can researchers address this?

Q. What are the key controls required when using this compound in protease inhibition studies?

Include:

  • Negative Control: Substrate + buffer (no enzyme) to detect non-specific hydrolysis.
  • Positive Control: Substrate + active elastase (e.g., 10 nM porcine pancreatic elastase).
  • Inhibitor Control: Pre-incubate enzyme with a known inhibitor (e.g., α1-antitrypsin) to confirm specificity .

Advanced Research Questions

Q. How can researchers resolve contradictory data in elastase activity assays using this compound?

Contradictions may arise from:

  • Enzyme Source Variability: Human leukocyte elastase vs. porcine pancreatic elastase may exhibit differing kinetic parameters (e.g., Kₘ values). Validate enzyme purity via SDS-PAGE .
  • Interfering Substances: Heparin or serum proteins in biological samples can bind elastase, altering activity. Use centrifugal filtration to remove interferents .
  • Substrate Degradation: Monitor absorbance at 340 nm to detect pre-hydrolyzed substrate batches .

Q. What experimental strategies optimize this compound for high-throughput screening (HTS) of protease inhibitors?

  • Miniaturization: Adapt assays to 96-well plates with ≤50 µL reaction volumes.
  • Signal Normalization: Use internal standards (e.g., fluorescent controls) to correct for plate reader variability.
  • Z’-Factor Validation: Ensure Z’ > 0.5 by testing positive/negative controls in triplicate across plates .

Q. How does this compound compare to other elastase substrates (e.g., Suc-Ala-Ala-Ala-pNA) in specificity studies?

MeOSuc-AAPV-pNA shows superior specificity for leukocyte elastase (kₖₐₜ/Kₘ = 2.4 × 10⁵ M⁻¹s⁻¹) compared to Suc-AAA-pNA, which is hydrolyzed by broader proteases (e.g., chymotrypsin). To confirm specificity:

  • Perform inhibition assays with serine protease inhibitors (PMSF, AEBSF).
  • Compare hydrolysis rates across enzyme panels (e.g., trypsin, cathepsin G) .

Q. What are the limitations of using this compound in complex biological matrices (e.g., tissue homogenates)?

Challenges include:

  • Matrix Effects: Cellular debris or lipids may quench signals. Clarify samples via centrifugation (10,000 × g, 10 min).
  • Non-Target Protease Activity: Use selective inhibitors (e.g., E64 for cysteine proteases) or immunodepletion columns.
  • Substrate Stability: Pre-test substrate integrity in the matrix via HPLC analysis .

Q. Data Analysis and Interpretation

Q. How should researchers handle non-linear kinetics in elastase assays with this compound?

Non-linearity often arises from substrate depletion or enzyme inactivation.

  • Initial Rate Analysis: Use data from the first 10% of reaction progress.
  • Model Fitting: Apply the Michaelis-Menten equation with software (e.g., GraphPad Prism) using nonlinear regression. Exclude outliers with residuals >2 SD .

Q. What statistical approaches validate reproducibility in dose-response studies using this substrate?

  • Intra-Assay CV: Calculate coefficient of variation across technical replicates (n ≥ 3).
  • Inter-Assay CV: Repeat experiments on different days with fresh substrate batches.
  • IC₅₀ Consistency: Fit data to a four-parameter logistic model and compare 95% confidence intervals .

Propiedades

IUPAC Name

methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N6O9/c1-15(2)23(26(38)30-18-8-10-19(11-9-18)33(40)41)31-25(37)20-7-6-14-32(20)27(39)17(4)29-24(36)16(3)28-21(34)12-13-22(35)42-5/h8-11,15-17,20,23H,6-7,12-14H2,1-5H3,(H,28,34)(H,29,36)(H,30,38)(H,31,37)/t16-,17-,20-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVGCNNWNUERRZ-OSAZLGQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3Beta-acetoxy-11beta-hydroxy-5beta-androstan-17-one
3Beta-acetoxy-11beta-hydroxy-5beta-androstan-17-one
MeOSuc-Ala-Ala-Pro-Val-PNA
3Beta-acetoxy-11beta-hydroxy-5beta-androstan-17-one
3Beta-acetoxy-11beta-hydroxy-5beta-androstan-17-one
MeOSuc-Ala-Ala-Pro-Val-PNA
3Beta-acetoxy-11beta-hydroxy-5beta-androstan-17-one
3Beta-acetoxy-11beta-hydroxy-5beta-androstan-17-one
MeOSuc-Ala-Ala-Pro-Val-PNA
3Beta-acetoxy-11beta-hydroxy-5beta-androstan-17-one
3Beta-acetoxy-11beta-hydroxy-5beta-androstan-17-one
MeOSuc-Ala-Ala-Pro-Val-PNA
3Beta-acetoxy-11beta-hydroxy-5beta-androstan-17-one
3Beta-acetoxy-11beta-hydroxy-5beta-androstan-17-one
MeOSuc-Ala-Ala-Pro-Val-PNA
3Beta-acetoxy-11beta-hydroxy-5beta-androstan-17-one
3Beta-acetoxy-11beta-hydroxy-5beta-androstan-17-one
MeOSuc-Ala-Ala-Pro-Val-PNA

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